Dibutyltin diisothiocyanate

Overview

Description

Dibutyltin diisothiocyanate is a reactant used for the synthesis of macrolactones, isocyanate and isothiocyanate d1- and d2-complexes of vanadocene . It is also used in unusual adduct formation with organotin (IV) Lewis acids and interactions with vanadyl salicylaldimine β-ketimine and acetylacetonato complexes .

Synthesis Analysis

Dibutyltin (iv) complexes were synthesized by the reaction of either dibutyltin (iv) oxide or dibutyltin (iv) dichloride with azo-carboxylic acid ligands .Molecular Structure Analysis

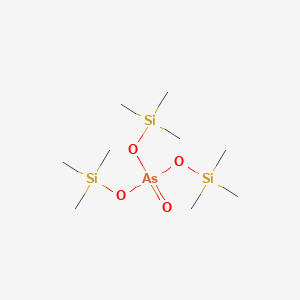

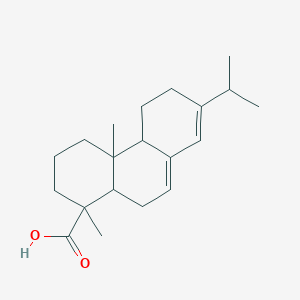

The molecular weight of Dibutyltin diisothiocyanate is 349.10 . The infrared spectrum and proton NMR spectra conform with the structure .Chemical Reactions Analysis

Dibutyltin diisothiocyanate is a reactant for the synthesis of macrolactones, isocyanate and isothiocyanate d1- and d2-complexes of vanadocene . It also reacts with tin (iv) phthalocyanine dichloride to form decamethylmetallocenes .Physical And Chemical Properties Analysis

Dibutyltin diisothiocyanate appears as a white to off-white powder . The exact mass and monoisotopic mass are 349.993335 .Scientific Research Applications

Catalyst in Organic Synthesis

Dibutyltin diisothiocyanate serves as a catalyst in the synthesis of macrolactones , which are large-ring lactones extensively studied for their pharmacological properties and as models for macrocyclic compounds in nature. It also facilitates the formation of isocyanate and isothiocyanate complexes , which are valuable in the development of organic compounds with potential applications in pharmaceuticals and agrochemicals.

Medicine: Reactivity in Drug Synthesis

In the medical field, dibutyltin diisothiocyanate is used as a reactant in the synthesis of various drug compounds. Its reactivity with vanadocene derivatives is particularly noteworthy, as vanadium complexes have been explored for their insulin-mimetic properties and potential use in diabetes treatment .

Agriculture: Pesticide and Fungicide Production

The compound’s role in agriculture is linked to its use in the production of pesticides and fungicides. The organotin structure of dibutyltin diisothiocyanate makes it effective in the formulation of compounds that protect crops from pests and diseases .

Material Science: Polymerization and Stabilization

Dibutyltin diisothiocyanate is involved in the polymerization process of certain materials. It acts as a catalyst in the production of polymers like polyurethanes, which are used in a wide range of products from foams to coatings . Additionally, it stabilizes polymers against degradation caused by heat and light.

Environmental Science: Adsorption and Toxicity Studies

Environmental scientists use dibutyltin diisothiocyanate to study the adsorption and toxicity of organotin compounds. Research has shown that environmental factors can significantly influence the adsorption, bioaccumulation, and toxicity of such compounds, affecting their distribution in the environment .

Industrial Processes: Catalyst in Vulcanization

In industrial processes, dibutyltin diisothiocyanate is used as a catalyst in the vulcanization of blocked isocyanates and silicones, which are essential in the production of coatings, adhesives, and sealants .

Analytical Chemistry: Reactant in Chemical Analysis

Analytical chemists employ dibutyltin diisothiocyanate as a reactant in chemical analyses. Its interactions with other compounds are used to synthesize markers and reagents that aid in the detection and quantification of chemical substances .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, dibutyltin diisothiocyanate is used to study enzyme inhibition. Its organotin structure allows it to interact with biological molecules, providing insights into the mechanisms of enzyme action and inhibition, which is crucial for drug development .

Nanotechnology: Synthesis of Nanomaterials

Lastly, in the field of nanotechnology, dibutyltin diisothiocyanate is explored for its potential in the synthesis of nanomaterials. Its chemical properties could be harnessed to create nanoparticles with specific functions, such as targeted drug delivery systems .

Mechanism of Action

Target of Action

Dibutyltin diisothiocyanate (DBTD) primarily targets the formation of urethanes by reacting an isocyanate with an alcohol . It is an industrially important catalyst that works for both aliphatic and aromatic isocyanates .

Mode of Action

DBTD facilitates the formation of urethanes by catalyzing the reaction between isocyanates and alcohols . This catalyst is more effective for aliphatic isocyanates than aromatic isocyanates in industrial applications . The carboxylate ligand of the catalyst contributes to the catalysis of aliphatic isocyanates, whereas the ligand has no effect for the catalysis of aromatic isocyanates .

Biochemical Pathways

The primary biochemical pathway influenced by DBTD is the formation of urethanes. Urethanes are formed by the reaction of an isocyanate with an alcohol, a process that DBTD catalyzes . This reaction is key to the field of surface coatings, an area of urethane technology that is rapidly gaining popularity due to ongoing performance improvements .

Pharmacokinetics

It is known that dbtd is a solid compound , which may influence its bioavailability and distribution.

Result of Action

The primary result of DBTD’s action is the formation of urethanes. These compounds have a wide range of applications, including surface coatings, adhesives, sealants, binders, elastomer fibers, microporous rubbers, and foams . The formation of these urethanes is facilitated by DBTD’s catalytic action on the reaction between isocyanates and alcohols .

Action Environment

Environmental factors can significantly influence the adsorption, desorption, and toxicity of butyltins, including DBTD . Factors such as pH and salinity, as well as the presence of minerals, organic carbons, and quartz in the environment, can affect the action and efficacy of DBTD .

Safety and Hazards

Future Directions

Dibutyltin diisothiocyanate is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . It is used in many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

properties

IUPAC Name |

dibutyl(diisothiocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGWEJONYVDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

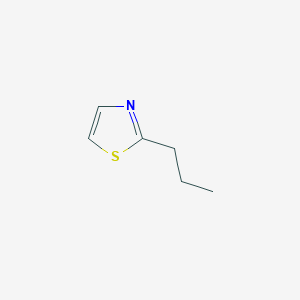

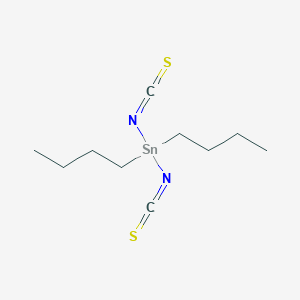

CCCC[Sn](CCCC)(N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430230 | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutyltin diisothiocyanate | |

CAS RN |

15719-34-3 | |

| Record name | NSC292417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyldiisothiocyanatostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.